1-cyclohexyl-4-isocyanatoBenzene

Description

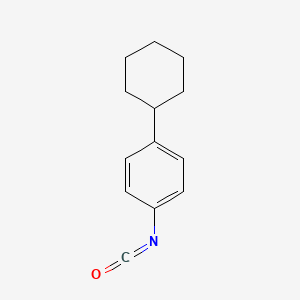

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFSJSHFOGBMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621925 | |

| Record name | 1-Cyclohexyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191722-72-2 | |

| Record name | 1-Cyclohexyl-4-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-4-isocyanatoBenzene can be synthesized through several methods. One common method involves the reaction of 4-cyclohexylphenylamine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent decomposition of the isocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-isocyanatoBenzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Thiols: React with the isocyanate group to form thiocarbamates.

Nitrating Agents: Used for nitration of the benzene ring.

Sulfonating Agents: Used for sulfonation of the benzene ring.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Scientific Research Applications

Polymer Chemistry

ICB is primarily utilized in the synthesis of flexible polyurethane foams. These foams are widely used in various industries, including automotive, furniture, and bedding. The unique properties of ICB allow for the production of foams with tailored mechanical properties, enhancing durability and comfort.

Biodegradable Polymers

Recent studies have explored the use of ICB as a crosslinking agent in the development of biodegradable polymers. This application is significant given the increasing demand for environmentally friendly materials. By incorporating ICB into polymer matrices, researchers aim to create materials that are not only functional but also reduce environmental impact.

Analytical Methods

ICB is also employed in various analytical methods for detecting isocyanates in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized to quantify ICB in different matrices, contributing to environmental monitoring efforts.

Material Science Applications

Flexible Polyurethane Foams

The most prominent application of ICB is in the production of flexible polyurethane foams. These foams are essential in numerous applications due to their excellent cushioning properties. They are widely used in products such as mattresses, automotive interiors, and furniture upholstery .

Coatings and Sealants

ICB can be used in formulating coatings and sealants that require specific mechanical properties and durability. Its chemical structure allows for improved adhesion and resistance to environmental degradation, making it suitable for outdoor applications.

Toxicity and Safety Considerations

While ICB has many beneficial applications, it is essential to consider its toxicity. The compound has been shown to cause skin and eye irritation, respiratory issues, and potential organ toxicity upon exposure. Therefore, strict safety protocols must be adhered to when handling this compound in laboratory settings .

Current State of Research

Ongoing research on ICB focuses on several key areas:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-isocyanatoBenzene primarily involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with nucleophilic functional groups, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. These reactions can modify the properties of the target molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclohexyl-4-isocyanatoBenzene with four para-substituted phenyl isocyanates, highlighting key structural and functional differences:

*Estimated based on substituent contributions.

Key Findings and Analysis

- Reactivity Trends: Electron-withdrawing groups (e.g., -Cl in 4-chlorophenyl isocyanate) enhance isocyanate reactivity by increasing electrophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity .

- Solubility: Polar substituents (e.g., -OCH₃) improve solubility in polar solvents. Hydrophobic groups (cyclohexyl, benzyloxy) reduce solubility, favoring nonpolar environments .

- While direct data for this compound is lacking, its bulk may limit bioavailability.

Industrial Applications :

Biological Activity

1-Cyclohexyl-4-isocyanatoBenzene, with the molecular formula C₁₃H₁₅NO, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a cyclohexyl group attached to a benzene ring with an isocyanate functional group, which is known for its reactivity with nucleophiles. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure

The structure of this compound includes:

- Cyclohexyl Group: Provides hydrophobic characteristics.

- Isocyanate Functional Group: Known for its ability to react with nucleophiles.

The primary mechanism of action involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic functional groups in biological molecules. This leads to the formation of stable products such as ureas and carbamates, which can modify the properties of target molecules and influence their biological activity.

Types of Reactions

This compound undergoes several types of reactions:

- Nucleophilic Addition: Reacts with amines, alcohols, and thiols.

- Electrophilic Aromatic Substitution: The benzene ring can participate in various substitution reactions such as nitration and sulfonation.

Antimicrobial Properties

Research has indicated that compounds containing isocyanate groups often exhibit antimicrobial activity. Studies have shown that this compound may possess potential antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

Anticancer Activity

There is emerging evidence suggesting that this compound could have anticancer properties. The compound's ability to modify proteins through covalent bonding may disrupt cancer cell signaling pathways. Further research is needed to elucidate these effects in vivo and in vitro.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isocyanate derivatives, including this compound. Results showed that this compound exhibited significant activity against several bacterial strains, indicating its potential use as an antimicrobial agent .

Study on Anticancer Effects

In vitro experiments demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the modification of key proteins involved in cell cycle regulation, leading to cell death .

Pharmaceutical Development

Due to its reactivity and biological activity, this compound is being explored as a precursor for pharmaceutical compounds. Its ability to form stable derivatives makes it valuable in drug development processes.

Industrial Uses

The compound finds applications in the production of coatings, adhesives, and elastomers due to its chemical reactivity. Its unique properties allow it to be utilized effectively in various industrial formulations .

Future Directions

Research into this compound should focus on:

- Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with biological targets.

- In Vivo Studies: Evaluating the biological effects in animal models to assess safety and efficacy.

- Formulation Development: Exploring its use in developing new therapeutic agents or industrial products.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.